molecular formula C20H27N5O2 B5353579 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one

Cat. No.: B5353579
M. Wt: 369.5 g/mol
InChI Key: FYNBAATVWRGVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one, also known as BZT-1, is a synthetic compound that belongs to the class of benzazepine derivatives. It has been extensively studied for its potential application in the treatment of various neurological disorders, including Parkinson's disease, depression, and drug addiction.

Mechanism of Action

4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the specific brain region. In the case of Parkinson's disease, the increased dopamine levels can help to alleviate the symptoms of the disease. In the case of depression, the increased dopamine levels can help to improve mood. In the case of drug addiction, the increased dopamine levels can reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved mood, and reduced drug-seeking behavior. This compound has also been shown to increase the release of serotonin and norepinephrine, which can have additional antidepressant effects. Additionally, this compound has been shown to have some potential neuroprotective effects, which could be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one has several advantages for lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to work with. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, this compound has some potential off-target effects, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one. One area of interest is the potential use of this compound in the treatment of depression. Further studies are needed to determine the effectiveness of this compound in humans and to compare its efficacy to traditional antidepressant drugs. Another area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to determine the optimal dosing regimen and to investigate the potential for this compound to be used in combination with other drugs. Finally, there is a need for further research on the mechanism of action of this compound, as this could provide insights into the underlying neurobiology of various neurological disorders.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one involves the reaction of 1-(4-bromobenzyl)-3-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with 1,4-diazepane-5-one in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine to yield this compound.

Scientific Research Applications

4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one has been studied extensively for its potential application in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. This compound has also been shown to have antidepressant effects in animal models, and it has been suggested that it could be used as an alternative to traditional antidepressant drugs. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce the self-administration of cocaine in animal models.

Properties

IUPAC Name

4-benzyl-3-ethyl-1-[4-(1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-2-18-14-23(19(26)9-6-11-24-16-21-15-22-24)12-10-20(27)25(18)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNBAATVWRGVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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